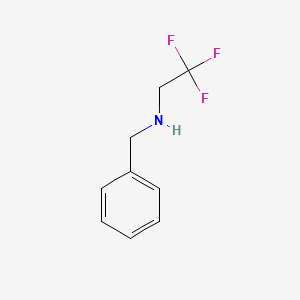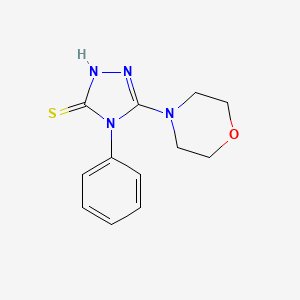
5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a heterocyclic compound that has garnered significant interest due to its potential applications in various fields such as medicine, pharmacy, and agriculture. The structure of this compound suggests that it incorporates both morpholine and triazole heterocycles, which are known for their pharmacological activities .
Synthesis Analysis
The synthesis of related triazole derivatives typically involves the Mannich reaction, as seen in the creation of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. These compounds were confirmed using IR and 1H-NMR spectra, indicating that similar methods could be applicable for the synthesis of "5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol" .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex and is often confirmed using advanced techniques such as NMR, IR, Mass spectral studies, and X-ray diffraction analysis. For instance, the crystal structure of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was determined to belong to the monoclinic system with specific lattice parameters, which could be indicative of the structural characteristics of "5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol" .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including thermal rearrangement. For example, 1-(2-aminophenyl)-4,5-dihydro-5-morpholino-1,2,3-triazoles can thermally rearrange to form quinoxalines, suggesting that "5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol" may also participate in similar thermal reactions . Additionally, pyrolysis of related compounds can lead to the formation of amidines, benzanilides, and morpholinopyrroles, which could be relevant to the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are crucial for their potential applications. New derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols have been synthesized and their properties studied using a combination of physical-chemical analysis methods. These methods could also be applied to "5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol" to determine its properties and potential pharmacological activity .
科学研究应用
Antimicrobial Activities
1,2,4-triazole derivatives, including compounds structurally related to 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antimicrobial activities, making them potential candidates for developing new antimicrobial agents. For instance, the study by Bayrak et al. (2009) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities, showing promising results.
Antifungal Effects
The antifungal effects of 1,2,4-triazole derivatives are another significant area of research. These compounds have shown efficacy in inhibiting fungal growth, which is crucial for developing new antifungal drugs. For example, Shcherbyna et al. (2018) investigated the antimicrobial and antifungal properties of 4-(R-ylidenamino)-3-(morpholinomethylene)-4H-1,2,4-triazole-5-thioles, confirming their potential as antimicrobial agents.
Potential in Veterinary Medicine
Some 1,2,4-triazole derivatives have been explored for veterinary medicine applications, particularly in treating skin fungal diseases in animals. Research in this area focuses on the safety and efficacy of these compounds in animal models. Bushuieva et al. (2022) studied the mutagenic effects of a 1,2,4-triazole derivative with antifungal activity, aiming to develop new veterinary medicinal products.
Antileishmanial Activity
The antileishmanial activity of 1,2,4-triazole derivatives is another emerging area of interest. These compounds have been tested against Leishmania infantum, a parasite responsible for leishmaniasis. The study by Süleymanoğlu et al. (2018) demonstrated that certain 1,2,4-triazole derivatives exhibit considerable antileishmanial activity, suggesting their potential use in treating this parasitic infection.
Antinociceptive Effects
1,2,4-triazole derivatives have been evaluated for their antinociceptive (pain-relieving) properties. These studies aim to develop new analgesic compounds with improved efficacy and safety profiles. For instance, Joanna et al. (2013) investigated the antinociceptive activity of 4-substituted derivatives of a related 1,2,4-triazole compound in mice, revealing significant pain-relieving effects.
未来方向
The future directions for “5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol” and similar compounds involve their potential use in medicine. They might be suitable as antiviral and anti-infective drugs . A better understanding of their structure and function can be used to generate better drugs, particularly those that are effective against the current drug-resistant strains of various diseases .
属性
IUPAC Name |
3-morpholin-4-yl-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c18-12-14-13-11(15-6-8-17-9-7-15)16(12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYRHYLWEZZOQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407090 |
Source


|
| Record name | 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
94971-19-4 |
Source


|
| Record name | 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

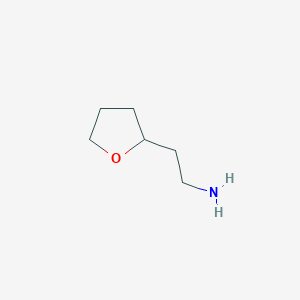
![1-[(5-Bromothien-2-yl)sulfonyl]piperazine](/img/structure/B1335582.png)
![3-[(Sec-butylamino)sulfonyl]benzoic acid](/img/structure/B1335583.png)
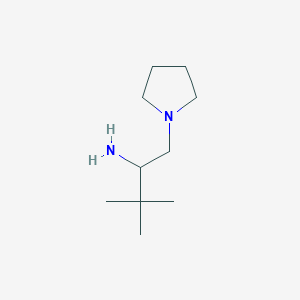
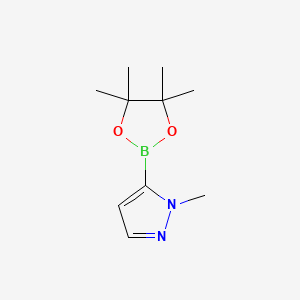
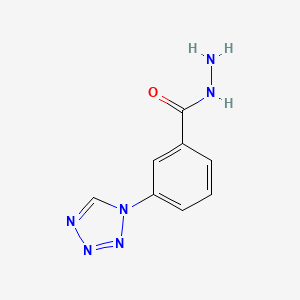
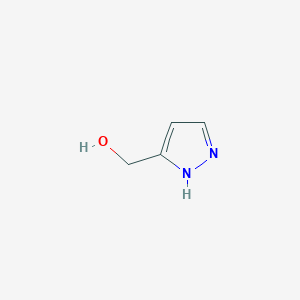
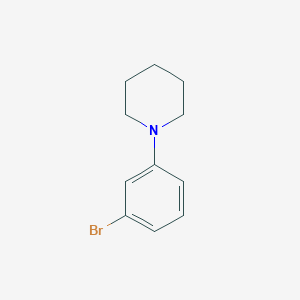
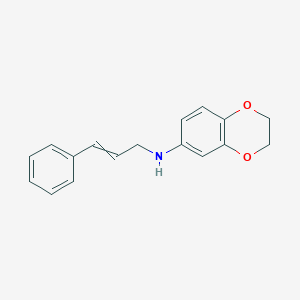
![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1335610.png)
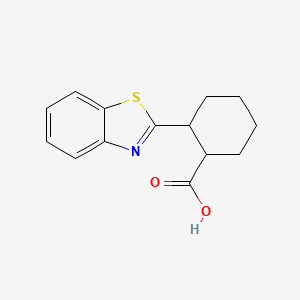
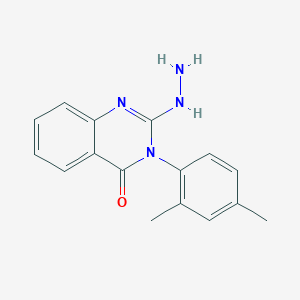
![2-[(Thien-2-ylmethyl)thio]benzoic acid](/img/structure/B1335632.png)
